Lipophilicity Advantage vs. 4-Piperidinemethanol
(4-Methylpiperidin-4-yl)methanol exhibits a computed XLogP3 of 0.3, representing a +0.4 log unit increase in lipophilicity relative to the unsubstituted 4-piperidinemethanol (XLogP = –0.1) [1][2]. This difference translates to an approximately 2.5-fold greater octanol–water partition coefficient, which is significant for blood–brain barrier penetration and membrane permeability optimization in CNS drug discovery programs [1]. While both compounds share identical hydrogen bond donor and acceptor counts (2 each) and comparable TPSA (~32.3 Ų), the additional methyl group shifts the target compound into the 'Lipinski-preferred' logP window (0–3), whereas 4-piperidinemethanol falls below it [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem XLogP3 3.0) |
| Comparator Or Baseline | 4-Piperidinemethanol (CAS 6457-49-4): XLogP = –0.1 |
| Quantified Difference | ΔXLogP = +0.4 log units (~2.5-fold increase in partition coefficient) |
| Conditions | Computed values; PubChem XLogP3 algorithm, version 3.0 (2025 release) |
Why This Matters
This lipophilicity shift moves the compound into the optimal logP range for oral bioavailability and CNS penetration, making it the preferred building block over 4-piperidinemethanol when target product profiles require balanced hydrophobicity.
- [1] PubChem. (2025). (4-Methylpiperidin-4-yl)methanol – PubChem CID 22507737. XLogP3-AA = 0.3. View Source
- [2] BaseChem. (2025). 4-Piperidinemethanol – CAS 6457-49-4. XlogP = –0.1. View Source
